molecular formula C9H5F2NO4 B1413244 2,4-Difluoro-6-nitrocinnamic acid CAS No. 1807415-67-3

2,4-Difluoro-6-nitrocinnamic acid

Cat. No.: B1413244
CAS No.: 1807415-67-3
M. Wt: 229.14 g/mol
InChI Key: ATVVTPKWMDAGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-6-nitrocinnamic acid is a fluorinated nitro-substituted cinnamic acid derivative. Its structure features a cinnamic acid backbone (a phenyl group attached to an acrylic acid moiety) with two fluorine atoms at the 2- and 4-positions and a nitro group (-NO₂) at the 6-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine and nitro groups, which modulate electronic properties, solubility, and reactivity .

Properties

CAS No.

1807415-67-3

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-5-3-7(11)6(1-2-9(13)14)8(4-5)12(15)16/h1-4H,(H,13,14)

InChI Key

ATVVTPKWMDAGBL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C=CC(=O)O)F)F

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C=CC(=O)O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Differences
Compound Name Substituent Positions Functional Groups Key Features
2,4-Difluoro-6-nitrocinnamic acid 2-F, 4-F, 6-NO₂ Cinnamic acid (acrylic acid) High electronegativity, planar structure
4-Nitrocinnamic acid 4-NO₂ Cinnamic acid Simpler structure; lacks fluorine
2,4-Difluoro-5-nitrobenzonitrile 2-F, 4-F, 5-NO₂ Benzonitrile (-CN) Nitrile group enhances polarity
2,5-Difluoro-4-nitrobenzoic acid 2-F, 5-F, 4-NO₂ Benzoic acid (-COOH) Different substituent arrangement
2-Chloro-4-fluoro-6-nitroaniline 2-Cl, 4-F, 6-NO₂ Aniline (-NH₂) Chlorine introduces steric bulk

Key Observations :

  • Substituent Position : The placement of nitro and fluorine groups significantly impacts electronic effects. For example, the 6-nitro group in this compound may enhance conjugation with the acrylic acid moiety compared to 4-nitrocinnamic acid .
  • Functional Groups : Benzonitrile and benzoic acid derivatives exhibit higher polarity than cinnamic acid analogues, influencing solubility and intermolecular interactions .

Physicochemical Properties

  • Electron-Withdrawing Effects: The 2,4-difluoro-6-nitro substitution pattern creates a strong electron-deficient aromatic ring, enhancing acidity (pKa reduction) and stability against nucleophilic attack compared to non-fluorinated analogues like 4-nitrocinnamic acid .
  • Solubility : Fluorine atoms increase hydrophobicity, whereas nitro and carboxylic acid groups improve water solubility. This balance makes this compound suitable for applications requiring moderate polarity .

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